1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropylcarbamoyl group, a methylsulfanyl group, and a pyridine carboxylate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyridine structure. The cyclopropylcarbamoyl group is introduced through a reaction with cyclopropyl isocyanate, while the methylsulfanyl group is added via a nucleophilic substitution reaction using methylthiol. The final step involves esterification to form the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- tert-Butylamine
- 2-Bromo-3,5-dichloropyridine
Uniqueness
Compared to similar compounds, 1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
[1-(cyclopropylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8(11(18)17-14(20)16-9-5-6-9)21-13(19)10-4-3-7-15-12(10)22-2/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNUAUETFRIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)OC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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